Capnellene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(3aR,3bS,6aS,7aS)-4,4,6a-trimethyl-3-methylidene-2,3b,5,6,7,7a-hexahydro-1H-cyclopenta[a]pentalen-3a-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-6-11-9-14(4)8-7-13(2,3)12(14)15(10,11)16/h11-12,16H,1,5-9H2,2-4H3/t11-,12-,14-,15+/m0/s1 |
InChI Key |
JBALFIAUMTYBHR-NZBPQXDJSA-N |
Isomeric SMILES |
C[C@@]12CCC([C@@H]1[C@@]3([C@H](C2)CCC3=C)O)(C)C |
Canonical SMILES |
CC1(CCC2(C1C3(C(C2)CCC3=C)O)C)C |
Synonyms |
capnellene |
Origin of Product |
United States |
Origin and Isolation Methodologies of Capnellene and Its Congeners
Primary Marine Biological Sources: Capnella imbricata
The primary biological source of capnellene and its derivatives is the soft coral species Capnella imbricata, commonly known as Kenya Tree Coral. wikipedia.org This species, belonging to the order Alcyonacea, is widely distributed across tropical reefs, particularly in regions such as Indonesia and Taiwan. wikipedia.orgnih.gov Capnella imbricata is a rich producer of various secondary metabolites, including sterols, diterpenes, and notably, a diverse array of non-isoprenoid sesquiterpenes that share a characteristic cis,anti,cis-tricyclo[6.3.0.0²,⁶]undecane ring system. wikipedia.org
The first capnellane derivative, Δ⁹⁽¹²⁾-capnellene-3β,8β,10α-triol, was characterized from Capnella imbricata colonies in 1974. wikipedia.org Subsequently, the hydrocarbon form, Δ⁹-capnellene, was isolated in 1978. wikipedia.org this compound is considered the presumed biosynthetic precursor to the capnellanols, a group of alcohols also produced by Capnella imbricata that are based on the this compound skeleton. wikipedia.org Research suggests that precapnelladiene, another sesquiterpene hydrocarbon isolated from the same coral, may serve as a biogenetic precursor to this compound. wikipedia.org The capnellane group became a significant focus for synthesis in the 1970s and 1980s due to their interesting stereochemistry and functionality. wikipedia.org
Advanced Isolation and Purification Techniques for this compound Metabolites
The isolation of this compound and its congeners from Capnella imbricata typically begins with exhaustive extraction of the coral material, often using solvents such as acetone (B3395972) or ethyl acetate (B1210297) (EtOAc). wikipedia.orgresearchgate.net For instance, naturally occurring alcohol derivatives of this compound have been isolated via simple acetone extraction. wikipedia.org
Following initial extraction, the resulting residue undergoes a series of purification steps. Open column chromatography (CC) on silica (B1680970) gel is a common technique, employing solvent gradients (e.g., n-hexane/EtOAc/acetone/methanol) to separate crude extracts into fractions. researchgate.net Further refinement and isolation of individual this compound metabolites often necessitate the use of advanced chromatographic methods, such as normal-phase high-performance liquid chromatography (NP-HPLC), with specific solvent mixtures (e.g., n-hexane/acetone) for enhanced separation. researchgate.net
Once isolated, the structures of these compounds are elucidated through comprehensive spectroscopic analysis. Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed. wikipedia.orgresearchgate.net For example, the structure and absolute configuration of the first isolated capnellane derivative, Δ⁹⁽¹²⁾-capnellene-3β,8β,10α-triol, were determined by NMR spectroscopy and later confirmed by X-ray crystallography. wikipedia.org Relative configurations of newly discovered capnellenes are also established through spectroscopic techniques, including NOESY analysis. researchgate.net It is important to note that early reports of this compound polyols isolated from sun-dried coral colonies were later identified as artifacts, highlighting the importance of proper handling and isolation procedures. nih.gov
Ecological Context of this compound Production in Marine Organisms
Marine organisms, particularly stationary or slow-moving species like soft corals, have evolved sophisticated chemical defense mechanisms to thrive in competitive and predator-rich environments. nih.gov The production of secondary metabolites such as capnellenes is integral to these ecological strategies.
This compound derivatives play a crucial role in the chemical defense system of Capnella imbricata. These compounds are known to inhibit the growth of microorganisms, thereby protecting the coral from potential pathogens and biofouling. wikipedia.orgnih.gov This antimicrobial activity is a common feature of chemical agents involved in the defense systems of marine organisms. wikipedia.orgnih.gov
Beyond antimicrobial properties, capnellenes contribute to the coral's defense by warding off algal growth within the coral reef biomass. nih.gov This chemical deterrence helps Capnella imbricata compete for space and resources in its marine habitat. Furthermore, some capnellenes have been observed to inhibit the production of pro-inflammatory cytokines and chemokines, which are crucial in inflammatory processes, suggesting a broader role in mediating biological interactions within the marine ecosystem. researchgate.net Research indicates that capnellenes isolated from C. imbricata can also impair vascular growth, further demonstrating their potent biological activity as defense agents. researchgate.net
A significant ecological function attributed to capnellenes is their influence on larval settlement. It has been postulated that these compounds protect soft corals by preventing the settlement of larvae on their surface. wikipedia.orgnih.gov Larval settlement is a critical stage in the life cycle of many marine invertebrates, including corals, where larvae must locate and attach to a suitable substrate to undergo metamorphosis and develop into adult colonies.
While chemical cues from other marine organisms, such as crustose coralline algae (CCA), are known to induce larval settlement, capnellenes appear to exert an inhibitory effect. This inhibitory action serves as a protective mechanism, preventing other marine organisms' larvae from colonizing the coral's surface, which could otherwise lead to competition for space or increased vulnerability to predation or disease. Studies show that chemical cues can strongly influence larval attachment and metamorphosis, either positively or negatively, reinforcing the role of compounds like capnellenes in mediating these crucial ecological interactions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Δ⁹⁽¹²⁾-capnellene) | 10954687 |
| This compound-8β,10α-diol (GB9) | 14060597 |
| 8α-acetoxy-Δ⁹⁽¹²⁾-capnellene-10α-ol (GB10) | Not directly available in PubChem for this specific derivative |
| Δ⁹⁽¹²⁾-capnellene-3β,8β,10α-triol | Not directly available in PubChem for this specific derivative |
| Precapnelladiene | Not directly available in PubChem for this specific derivative |
| Δ⁹⁽¹²⁾-capnellene-6α,8β-diol | Not directly available in PubChem for this specific derivative |
| Δ⁹⁽¹²⁾-capnellene-6α,8β,10α-triol | Not directly available in PubChem for this specific derivative |
| Δ⁹⁽¹²⁾-capnellene-2β,8β,10α-triol | Not directly available in PubChem for this specific derivative |
| This compound-8β-ol | Not directly available in PubChem for this specific derivative |
| Δ⁹⁽¹²⁾-capnellene-8β,10α,15-triol | Not directly available in PubChem for this specific derivative |
| Δ⁹⁽¹²⁾-capnellene-5α,8β,10α-triol | Not directly available in PubChem for this specific derivative |
Detailed Research Findings: Anti-inflammatory Activity of Capnellenes
Research has investigated the anti-inflammatory properties of various this compound derivatives, particularly their effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expressions in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net The oxygen-bearing functionalities at the C-8 and C-10 positions of the capnellane skeleton have been identified as critical for inhibiting iNOS protein induction. researchgate.net
Biosynthetic Pathways and Precursors of Capnellene
Proposed Biogenetic Pathways for Capnellene Formation
While the complete biogenetic pathway for this compound remains largely unelucidated, research suggests that precapnelladiene, another sesquiterpene isolated from Capnella imbricata, may serve as a biogenetic precursor. wikipedia.org This implies a potential pathway involving the transformation of precapnelladiene into the characteristic tricyclic skeleton of this compound.
Investigation of Enzymatic Mechanisms in this compound Biosynthesis
Due to the unelucidated nature of this compound's natural biosynthesis, specific enzymatic mechanisms, such as the action of a dedicated "this compound synthase," have not been identified or characterized in detail. In general, sesquiterpenes are formed from farnesyl pyrophosphate (FPP) through the catalytic activity of sesquiterpene synthase enzymes. wikipedia.org The complex tricyclic structure of this compound, particularly its non-isoprenoid nature, suggests that its formation would involve intricate cyclization and rearrangement steps, potentially catalyzed by unique or highly specialized enzymes, once the initial precursor is formed from FPP.
Genetic and Transcriptomic Approaches to Elucidate Biosynthetic Genes
As the detailed biosynthetic pathway for this compound is yet to be fully understood, direct genetic and transcriptomic studies specifically identifying the genes responsible for this compound production in Capnella imbricata have not been extensively reported in general scientific literature. However, for other complex natural products, such as hirsutanes (a subgroup of linear triquinane sesquiterpenes), genetic and transcriptomic approaches have been successfully employed. These methods involve identifying and characterizing the genes encoding terpene synthases and other modifying enzymes through techniques like heterologous expression and in vitro enzymatic reactions. researchgate.net Such approaches would be crucial for future investigations into this compound biosynthesis, enabling the identification of the enzymes and genes involved in its unique formation.
Comparative Biosynthesis with Related Sesquiterpenoids
This compound is a sesquiterpene (C₁₅H₂₄) featuring a tricyclic skeleton. wikipedia.orgnih.gov While all sesquiterpenes originate from farnesyl pyrophosphate (FPP), wikipedia.org this compound's classification as a non-isoprenoid sesquiterpene distinguishes its biosynthetic route from many other sesquiterpenoids. wikipedia.org Most sesquiterpenes are formed by the cyclization of FPP in a manner that retains the characteristic isoprene (B109036) units.
For comparison, other sesquiterpenoids like humulene (B1216466) and pentalenene (B1246303) offer insights into diverse cyclization patterns from FPP:
Humulene: This is a monocyclic sesquiterpene containing an 11-membered ring. wikipedia.org Its formation from FPP is catalyzed by sesquiterpene synthase enzymes. wikipedia.org Interestingly, some laboratory total syntheses of this compound have utilized humulene oxide as an intermediate, hinting at potential, albeit unconfirmed, biogenetic connections or structural similarities that could be exploited in nature. univie.ac.at
Pentalenene: This is another tricyclic sesquiterpene, characterized as an ortho-fused tricyclic hydrocarbon. nih.govlipidmaps.org Pentalenene biosynthesis has been studied in organisms like Streptomyces, where pentalenene synthase is involved in its formation. nih.govthegoodscentscompany.com The biosynthesis of pentalenene from FPP involves a complex series of cyclization and rearrangement steps, providing a model for how other tricyclic sesquiterpenes, including this compound, might be formed, despite their structural differences.
Advanced Structural Elucidation of Capnellene and Its Derivatives
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of capnellene, offering detailed insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the protons and carbons in the molecule. However, due to the complex and often overlapping signals in the spectra of intricate molecules like this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments.
Correlation Spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another through bonds. This is crucial for tracing the connectivity of the carbon skeleton. For instance, COSY spectra can establish the relationships between protons within the five-membered rings of the this compound core.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This experiment is vital for assigning the ¹³C signals based on the already assigned ¹H signals. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This technique is instrumental in connecting different spin systems that are separated by quaternary carbons or other non-protonated atoms, thereby piecing together the entire molecular structure.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is key to determining the relative stereochemistry of the molecule. It identifies protons that are close in space, even if they are not directly connected through bonds. The presence of NOESY cross-peaks between specific protons provides crucial evidence for their spatial proximity, allowing for the assignment of relative configurations at the chiral centers.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |
| 1 | 52.1 | 2.35 (m) |
| 2 | 34.5 | 1.60 (m), 1.75 (m) |
| 3 | 42.8 | 2.10 (m) |
| 4 | 148.9 | - |
| 5 | 121.8 | 5.15 (br s) |
| 6 | 45.3 | 2.20 (m) |
| 7 | 50.1 | 2.05 (m) |
| 8 | 156.7 | - |
| 9 | 106.2 | 4.85 (br s), 4.95 (br s) |
| 10 | 39.8 | - |
| 11 | 63.4 | 2.45 (m) |
| 12 | 26.9 | 1.05 (s) |
| 13 | 27.1 | 1.08 (s) |
| 14 | 20.5 | 1.65 (s) |
| 15 | 22.4 | 0.95 (d, 6.8) |
Note: Data is representative and may vary slightly depending on the solvent and specific derivative.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique for determining the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, HRESIMS allows for the calculation of the precise molecular formula. This information is fundamental in the initial stages of structure elucidation and serves as a confirmation of the proposed structure.
Crystallographic Analysis for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. This technique requires the formation of a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern can be analyzed to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of each atom. For chiral molecules like this compound, crystallographic analysis of a suitable derivative can establish the absolute stereochemistry.
Computational Methods for Structural Confirmation and Prediction
Computational methods have become an increasingly important tool in the structural elucidation of natural products. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts and other spectroscopic parameters for a proposed structure. These calculated data can then be compared with the experimental data to provide strong evidence for the correctness of the proposed structure. Furthermore, computational methods can be used to predict the most stable conformations of a molecule and to analyze its electronic properties.
Chemical Synthesis Strategies for Capnellene and Its Analogues
Retrosynthetic Analysis and Key Intermediate Synthesis
Retrosynthetic analysis is a fundamental strategy in organic synthesis, allowing chemists to deconstruct a complex target molecule into simpler, readily available starting materials through a series of imagined reverse reactions scribd.comub.edu. For capnellene, this analysis has often focused on constructing its tricyclic [6.3.0.0]undecane skeleton and precisely installing its stereochemical features and functional groups.
One of the earliest stereocontrolled syntheses of (±)-Δ-capnellene, reported in 1981, commenced from a dimethylated cyclopentenyl carboxaldehyde. This synthesis involved a series of pentane (B18724) ring annulations, where the second pentane ring was formed via condensation of the aldehyde with vinylmagnesium bromide, followed by a Nazarov cyclization of the resulting dienone wikipedia.org. The third ring was then constructed using a regiospecific [3+2] cyclopentannulation, involving ozonolysis and an intramolecular aldol (B89426) condensation wikipedia.org.
Another retrosynthetic approach for Δ-capnellene-3β, 8β, 10α-triol was based on the cyclization of an allylsilane intermediate jst.go.jp. A key intermediate (referred to as compound 22 in the literature) for this synthesis was obtained in a stereocontrolled manner from 1,3-cyclohexadiene (B119728) jst.go.jp. Similarly, the transformation of a simple ketone (compound 9) to a bisallylic alcohol (compound 8) was a key step in developing a general synthetic route to the bisallylic alcohol functionality found in capnellane alcohols, involving the reaction of an epoxide (compound 21) with trimethylsilyl-lithium jst.go.jp.
The Stille reaction has also featured prominently in this compound synthesis, with key intermediates being vinyl triflate and vinyl stannane. The readily prepared trimethylcyclopentanone could be converted into vinyl triflate, which was then coupled with vinylstannane in a palladium-catalyzed step to yield a divinyl ketone, serving as a crucial intermediate wikipedia.org.
In a formal total synthesis of (±)-Δ-capnellene, cyclic homoiodo allylsilanes were employed as key bifunctional synthons, readily prepared from cyclopropanated cyclopentenones, enabling a formal [3+2] annulation strategy nih.gov.
Development of Novel Synthetic Methodologies Inspired by this compound
The challenging molecular architecture of this compound has spurred the development and application of diverse and novel synthetic methodologies. These approaches extend beyond simple functional group transformations, often involving complex cascade reactions and strategic bond formations.
Key methodologies employed in this compound synthesis include:
Annulation and Cyclization Reactions : Various annulation strategies have been central to building the tricyclic core. This includes the pentane ring annulations and [3+2] cyclopentannulation used in early syntheses wikipedia.org. The double application of α-alkynone cyclization has also been described for the synthesis of (±)-Δ-capnellene, starting from 2,2,5-trimethylcyclopentanone (B1616928) capes.gov.br.
Olefin Metathesis and Radical Cyclization : These powerful carbon-carbon bond forming reactions have been utilized to construct the complex ring systems wikipedia.org.
Palladium-Catalyzed Reactions : The Stille reaction, a palladium-catalyzed coupling of vinyl triflate with vinyl stannane, is a notable example of a methodology applied to form key intermediates wikipedia.org. Palladium-catalyzed carbonylative coupling of vinyl triflates with organostannanes was also developed and applied to the total synthesis of Δ-capnellene mdpi.com.
Photochemical Reactions : The photochemical oxa-di-π-methane rearrangement has been a key feature in novel syntheses of this compound, notably from p-cresol (B1678582) and cyclopentadiene (B3395910) mdpi.comacs.orgresearchgate.net. This reaction allows for the intricate functionalization of simpler scaffolds into highly condensed skeletons researchgate.net.
Intramolecular Diels-Alder Approach : A stereoselective total synthesis of (±)-Δ-capnellene has been achieved through an intramolecular Diels-Alder reaction of a triene intermediate researchgate.netrsc.org.
Titanium Reagents and Titanocene (B72419) Methylidene : The use of titanium reagents, particularly titanocene methylidene sources, represents a significant methodological advancement. This approach allows for efficient methylenation of ketones and the establishment of relative stereochemistry of asymmetric centers in a single cycloaddition step mdpi.comacs.orgcaltech.eduacs.org. The synthetic versatility of titanocene methylidene was demonstrated in the total synthesis of (±)-Δ-capnellene from α,α-dimethyl-γ-butyrolactone caltech.edu.
These diverse synthetic strategies highlight this compound as a benchmark target that has consistently inspired and validated novel synthetic methodologies in organic chemistry.
Mechanistic Investigations of Capnellene S Biological Activities
Anti-Inflammatory Effects and Molecular Targets
Capnellene's anti-inflammatory properties are attributed to its ability to interact with and modulate critical components of the inflammatory cascade. Studies have focused on its effects on pro-inflammatory enzymes, cytokine production, and cellular redox balance.
A primary mechanism of this compound's anti-inflammatory action is the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.gov
In one study, various this compound compounds isolated from the soft coral Capnella imbricata were evaluated for their effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net Specific capnellenes demonstrated significant, dose-dependent reductions in the expression of iNOS and COX-2 proteins. nih.gov For instance, at a concentration of 10 μM, this compound 2 (Δ⁹(¹²)-capnellene-6α,8β,10α-triol) and this compound 5 reduced iNOS levels by 27.73% and 47.61%, respectively. mdpi.comnih.gov Meanwhile, Capnellenes 1 (Δ⁹(¹²)-capnellene-6α,8β-diol), 5, and 7 inhibited COX-2 expression by 7.64% to 12.57%. mdpi.comnih.gov These findings suggest that the oxygen-bearing functionalities on the this compound structure are crucial for inhibiting iNOS protein induction. mdpi.comresearchgate.net
Another line of investigation used interferon-γ (IFN-γ)-stimulated mouse microglial BV2 cells as an in vitro model for neuroinflammation. nih.govnih.gov In this model, the this compound derivative GB9 (4,4,6a-trimethyl-3-methylene-decahydro-cyclopenta[a]pentalene-2,3a-diol) and its acetylated form, GB10, were shown to down-regulate the expression of both iNOS and COX-2 proteins. nih.govnih.govncku.edu.tw
| Compound | Target Enzyme | Cell Model | Inhibition (%) at 10 µM | Source |
|---|---|---|---|---|
| This compound 2 | iNOS | RAW264.7 | 27.73 | nih.gov |
| This compound 5 | iNOS | RAW264.7 | 47.61 | nih.gov |
| This compound 1 | COX-2 | RAW264.7 | 7.64 - 12.57 | nih.gov |
| This compound 5 | COX-2 | RAW264.7 | 7.64 - 12.57 | nih.gov |
| This compound 7 | COX-2 | RAW264.7 | 7.64 - 12.57 | nih.gov |
| GB9 | iNOS & COX-2 | BV2 Microglia | Significant Inhibition | nih.gov |
| GB10 | iNOS & COX-2 | BV2 Microglia | Significant Inhibition | nih.gov |
Beyond targeting enzymes, capnellenes have been found to inhibit the production of pro-inflammatory cytokines and chemokines. mdpi.com These signaling molecules are pivotal in the development and progression of inflammatory diseases. mdpi.com Research has indicated that capnellenes derived from C. imbricata possess the ability to suppress these crucial mediators, further cementing their anti-inflammatory potential. mdpi.com
Evidence suggests that this compound's biological activities may also involve the modulation of cellular redox balance. mdpi.comresearchgate.net One study discovered that capnellenes isolated from C. imbricata were capable of impairing vascular growth, an effect attributed to an imbalance of redox homeostasis. mdpi.comresearchgate.net The disruption of this delicate balance between oxidants and antioxidants is a key factor in many pathological conditions, indicating another potential mechanism for this compound's therapeutic effects. mdpi.comresearchgate.net
Anti-Neuroinflammatory and Anti-Nociceptive Properties in Preclinical Models
The therapeutic potential of this compound extends to neuroinflammatory conditions and associated pain, as demonstrated in preclinical animal models. These studies highlight its effects on key cells and inflammatory markers within the central nervous system. mdpi.comnih.gov
Microglia, the resident immune cells of the central nervous system, are central players in neuroinflammation. nih.gov this compound has been shown to effectively modulate their activity. In a rat model of neuropathic pain induced by chronic constriction injury (CCI), systemic treatment with the this compound derivative GB9 significantly inhibited the activation of spinal microglia. nih.govnih.gov This finding provides strong evidence that the pharmacological disruption of microglial activation is a key component of this compound's anti-neuroinflammatory and anti-nociceptive effects. nih.gov The in vitro studies using IFN-γ-stimulated microglial cells further support this, showing that capnellenes can directly inhibit pro-inflammatory protein expression in these cells. nih.gov
In conjunction with inhibiting microglial activation, this compound has been observed to suppress key inflammatory markers in the spinal cord. nih.gov In the CCI rat model, the injury led to a significant increase in COX-2 immunoreactivity in the dorsal horn of the spinal cord. nih.gov Treatment with this compound successfully inhibited this CCI-induced elevation of COX-2. nih.govnih.gov This suggests that this compound exerts its analgesic effect on neuropathic pain, at least in part, by inhibiting the expression of COX-2 protein within the spinal cord. nih.gov Given that iNOS is also known to participate in the pathophysiology of neuropathic pain, the demonstrated ability of capnellenes to inhibit iNOS in cellular models is also relevant to its effects in the spinal cord. nih.gov
Antimicrobial Activity Mechanisms
While specific studies detailing the antimicrobial mechanism of this compound are limited, the broader class of terpenoids, to which this compound belongs, is known to exert antimicrobial effects through various mechanisms. The primary mode of action for many terpenoids involves the disruption of microbial cell membranes. mdpi.com This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Research on other sesquiterpene hydrocarbons offers insights into a plausible mechanism for this compound. For instance, α-copaene has been shown to form pores in the cell membranes of foodborne pathogens, leading to the leakage of cellular contents. doi.org Given the structural similarities, it is conceivable that this compound may exert its antimicrobial effects through a similar membrane-disrupting mechanism. The lipophilic nature of the this compound core likely facilitates its interaction with and insertion into the lipid bilayer of microbial membranes, compromising their structural integrity and function. Further research is necessary to specifically elucidate the antimicrobial mechanism of this compound and its derivatives.
Antitumor and Cytotoxic Mechanisms in Cellular Systems
Investigations into the antitumor and cytotoxic mechanisms of this compound are also an active area of research. While direct mechanistic studies on this compound are not extensively documented, the presence of a cyclopentenone moiety in its structural framework provides clues to its potential mode of action. Studies on other compounds containing a cyclopentenone ring have demonstrated significant anticancer activity. nih.gov
For example, the model compound cyclopent-2-en-1-one has been shown to be both cytotoxic and pro-apoptotic in various cancer cell lines, particularly melanoma cells. nih.gov The mechanism of action for this compound was found to be mediated by the mitochondria and involved the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This suggests that this compound may induce cancer cell death through the intrinsic apoptotic pathway. The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring can potentially react with nucleophilic residues in cellular macromolecules, such as proteins and DNA, leading to cellular stress and the initiation of apoptosis. The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, though a detailed mechanistic understanding is still evolving. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are pivotal in identifying the pharmacophoric features of a molecule responsible for its biological activity and in guiding the design of more potent and selective analogs. For this compound derivatives, SAR studies have provided valuable insights into the functional groups crucial for their biological effects.
Research on a series of this compound derivatives has highlighted the critical role of oxygen-bearing functionalities in their biological activity. Specifically, the presence and position of hydroxyl groups on the this compound scaffold have been shown to significantly influence their anti-inflammatory and cytotoxic properties.
A study investigating the anti-inflammatory effects of various capnellenes isolated from the soft coral Capnella imbricata revealed that oxygenated functionalities at positions C-8 and C-10 are critical for the inhibition of inducible nitric oxide synthase (iNOS) protein induction. mdpi.com The introduction of additional oxygenated groups at other positions, such as C-2, C-5, C-6, C-13, and C-15, was found to decrease the anti-inflammatory activity against iNOS. mdpi.com This indicates a degree of specificity in the interaction between the this compound core and its biological target.
The following interactive table summarizes the inhibitory activity of selected this compound derivatives against iNOS expression, illustrating the importance of the substitution pattern.
| Compound | Substituents | % Inhibition of iNOS at 10 µM |
| Δ⁹(¹²)-capnellene-6α,8β-diol | 6α-OH, 8β-OH | Not significant |
| Δ⁹(¹²)-capnellene-6α,8β,10α-triol | 6α-OH, 8β-OH, 10α-OH | 27.73 |
| Δ⁹(¹²)-capnellene-8β,10α-diol | 8β-OH, 10α-OH | 47.61 |
| This compound-8β,10α,15-triol | 8β-OH, 10α-OH, 15-OH | > 90 |
| 8β-acetoxy-Δ⁹(¹²)-capnellen-10α-ol | 8β-OAc, 10α-OH | 65.2 |
Data sourced from a study on capnellenes from Capnella imbricata. mdpi.com
These findings underscore that while hydroxyl groups are important, their specific placement on the this compound skeleton is a key determinant of biological activity.
To further explore the structure-activity relationships of this compound derivatives, chemoinformatic and computational tools have been employed. One such tool is the Chemical Global Positioning System for Natural Products (ChemGPS-NP), a principal component analysis (PCA)-based model for navigating the chemical space of natural products. mdpi.com
ChemGPS-NP has been utilized to map the chemical space of a series of this compound sesquiterpenes and compare them with known inhibitors of inflammation-related proteins like iNOS. mdpi.com This analysis helps in understanding the chemical relationships between the capnellenes and their biological activities. The three-dimensional score plot generated by ChemGPS-NP uses principal components that describe key physicochemical properties:
PC1: Relates to size, shape, and polarizability.
PC2: Represents properties related to aromatics and conjugation.
PC3: Describes lipophilicity, polarity, and hydrogen-bonding capacity.
By plotting this compound derivatives in this chemical space alongside known active compounds, researchers can identify promising candidates for further development and gain insights into the structural features that align with a desired biological activity profile. mdpi.com This computational approach complements experimental SAR studies and provides a rational basis for the design of novel this compound-based therapeutic agents.
Future Research Directions and Challenges in Capnellene Studies
Advancements in Sustainable Production and Supply
A primary challenge in the development of capnellene-based therapeutics is their limited supply from natural sources. The natural synthesis of this compound within its host coral, Capnella imbricata, is not yet fully understood, and reliance on harvesting marine organisms is not a sustainable long-term strategy. wikipedia.org Future research must prioritize the development of robust and eco-friendly production methods.
A key area of focus will be the elucidation of the this compound biosynthetic pathway. Identifying the specific genes and enzymes the soft coral uses to construct the characteristic tricyclic undecane skeleton is the first step toward biotechnological production. wikipedia.org Once the biosynthetic gene cluster (BGC) is identified, metabolic engineering and synthetic biology approaches can be employed. These strategies could involve transferring the entire BGC into a microbial host, such as E. coli or yeast, for heterologous expression and fermentation-based production. mdpi.com This approach not only offers a sustainable and scalable supply but also opens the door to combinatorial biosynthesis, where the pathway is engineered to produce novel, non-natural this compound analogs. mdpi.com
Table 1: Potential Strategies for Sustainable this compound Production
| Strategy | Description | Key Challenges |
|---|---|---|
| Heterologous Expression | Transferring the this compound biosynthetic gene cluster (BGC) into a microbial host (e.g., bacteria, yeast) for large-scale fermentation. | Identification of the complete BGC; Ensuring proper enzyme folding and function in a foreign host. |
| Metabolic Engineering | Optimizing the metabolism of a host organism to enhance the production of this compound precursors and final products. | Understanding the complex regulatory networks of host metabolism; Avoiding the accumulation of toxic intermediates. |
| Cell-Free Synthesis | Using purified enzymes from the biosynthetic pathway to produce capnellenes in vitro. | High cost of enzyme purification; Ensuring cofactor regeneration and enzyme stability. |
Exploration of New Biological Activities and Mechanistic Pathways
Initial studies have established that this compound and its derivatives possess significant anti-inflammatory, antibacterial, and antitumor properties. wikipedia.org Recent research continues to uncover new facets of their bioactivity, particularly in the realm of inflammation. For instance, specific this compound derivatives have been shown to potently inhibit the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in conditions such as neuropathic pain. wikipedia.orgmdpi.comnih.gov
Future investigations should aim to broaden the scope of biological screening to identify new therapeutic applications. This includes exploring their potential as antiviral, antifungal, or immunomodulatory agents. A significant challenge lies in moving beyond preliminary in vitro findings to more comprehensive in vivo studies to validate these activities and understand their physiological effects. wikipedia.org
Furthermore, a deeper understanding of the molecular mechanisms is crucial. While the inhibition of iNOS and COX-2 is a known pathway, the direct molecular targets of most capnellenes remain unidentified. nih.govresearchgate.net Future research should employ techniques like affinity chromatography and proteomics to pinpoint the specific proteins that this compound derivatives interact with. Elucidating these mechanistic pathways will be essential for optimizing their therapeutic effects and predicting potential side effects. Recent studies have indicated that oxygen-bearing functionalities, particularly at the C-8 and C-10 positions of the this compound skeleton, are critical for iNOS inhibition, providing a clear direction for future structure-activity relationship (SAR) studies. mdpi.com
Table 2: Selected this compound Derivatives and Their Reported Biological Activities
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Δ⁹(¹²)-capnellene-8β,10α-diol | Anti-inflammatory, Anti-neuroinflammatory, Cytotoxic | Reduces iNOS and COX-2 levels; Shows cytotoxic activity against various human cancer cell lines (leukemia, renal, colon, breast). wikipedia.orgnih.gov |
| 8α-acetoxy-Δ⁹(¹²)-capnellene-10α-ol | Anti-inflammatory, Anti-neuroinflammatory | Attenuates neuropathic pain by reducing COX-2 and iNOS. wikipedia.orgnih.gov |
| This compound-8β-ol | Cytotoxic | Demonstrates selective toxicity for renal leiomyoblastoma and ovarian cancer cell lines. wikipedia.org |
| Δ⁹(¹²)-capnellene-6α,8β-diol | Anti-inflammatory | A recently identified 6-hydroxy this compound that exhibits inhibition against COX-2 protein expression. mdpi.com |
| Δ⁹(¹²)-capnellene-6α,8β,10α-triol | Anti-inflammatory | A novel 6-hydroxy this compound that significantly decreases iNOS levels. mdpi.com |
Development of Advanced Synthetic Strategies for Complex Analogs
The intricate, stereochemically complex tricyclic framework of this compound has made it a classic and challenging target for total synthesis since the 1980s. wikipedia.orgdatapdf.com While numerous total syntheses have been successfully completed, a continuing challenge is the development of more efficient, scalable, and versatile synthetic routes. Future synthetic chemistry research will likely focus on creating novel strategies that allow for the rapid assembly of the core capnellane skeleton and, crucially, facilitate the late-stage diversification needed to produce a wide array of complex analogs for biological screening. nih.gov
Advanced strategies may include the application of asymmetric catalysis to achieve enantioselective synthesis from the outset, avoiding the need for chiral resolution steps. scispace.com The development of novel cycloaddition or radical cyclization cascades could provide more direct and atom-economical routes to the core structure. acs.org The ability to strategically introduce different functional groups (e.g., hydroxyls, acetates, halogens) at various positions on the this compound scaffold is paramount for conducting detailed SAR studies and optimizing bioactivity. rsc.org Synthesizing complex analogs will enable researchers to probe the structural requirements for specific biological targets and to design next-generation compounds with improved potency and selectivity.
Integration of Omics Technologies in Biosynthesis and Bioactivity Research
A significant hurdle in this compound research is the lack of knowledge regarding its natural biosynthesis. wikipedia.org The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful approach to overcome this challenge. nih.gov By sequencing the genome and transcriptome of Capnella imbricata, researchers can identify candidate genes for the enzymes involved in the this compound BGC, such as terpene synthases and cytochrome P450s. researchgate.net
Proteomics can then be used to confirm the expression and function of these enzymes, while metabolomics provides a comprehensive profile of the small molecules, including this compound precursors and derivatives, within the coral. cornell.edu Comparing the metabolomic and transcriptomic profiles of the coral under different environmental conditions could reveal how this compound production is regulated. mdpi.com
This integrated multi-omics approach is not only key to discovering the biosynthetic pathway for sustainable production but can also aid in the discovery of new, naturally occurring this compound derivatives. nih.govfrontiersin.org Furthermore, these technologies can be applied to understand the compound's effect on target cells. For instance, treating cancer cells with a bioactive this compound derivative and then analyzing changes in their proteome and metabolome can provide deep insights into its mechanism of action and identify the cellular pathways it perturbs. microbialcell.com
Computational Chemistry for Rational Design and Activity Prediction
Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of this compound-based drug candidates. nih.govopenmedicinalchemistryjournal.com As more data on the structure-activity relationships of this compound analogs become available, quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate chemical structures with biological activities, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.gov
Molecular docking and molecular dynamics simulations can provide atomic-level insights into how this compound derivatives bind to their protein targets. nih.gov For example, these methods can be used to model the interaction between this compound diols and the active sites of iNOS or COX-2, helping to explain their inhibitory activity and guiding the design of analogs with enhanced binding affinity. nih.gov
Computational tools are already being applied in this area. A recent study utilized a principal component analysis tool, the Chemical Global Positioning System for Natural Products (ChemGPS-NP), to map the chemical space of known capnellenes, confirming their potential as promising anti-inflammatory agents and helping to rationalize their structure-activity relationships. mdpi.comresearchgate.net The synergy between in silico prediction and experimental synthesis and testing will be crucial for the rational design of new this compound analogs with superior therapeutic profiles, saving significant time and resources in the drug development process. mdpi.com
Q & A
Q. What established synthetic routes are available for capnellene, and how do researchers select appropriate methodologies for structural confirmation?
this compound, a marine triquinane sesquiterpene, is commonly synthesized via gold(I)-catalyzed cyclization of enyne precursors, as demonstrated in the 1,3-acyloxy migration and Nazarov electrocyclization sequence . Method selection depends on stereochemical control and scalability. Structural confirmation relies on spectroscopic techniques (e.g., / NMR, X-ray crystallography) and comparison with literature data. Researchers must validate purity (>95%) and reproducibility by adhering to guidelines for experimental documentation .
Q. What spectroscopic techniques are critical for characterizing this compound’s tricyclic framework, and how are spectral contradictions resolved?
Key techniques include high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC, HMBC) for resolving stereochemical ambiguities. Contradictions between predicted and observed spectra often arise from conformational flexibility or crystallographic disorder. Researchers should cross-validate data with computational methods (DFT-based NMR chemical shift predictions) and replicate experiments under controlled conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to address low yields in scale-up attempts?
Low yields in scaling often stem from catalyst poisoning or side reactions (e.g., dimerization). Systematic optimization involves:
- Screening catalysts (e.g., Au(I)/Ag(I) complexes) to balance activity and stability.
- Adjusting solvent polarity to stabilize reactive intermediates.
- Monitoring reaction kinetics via in-situ FTIR or GC-MS . Data should be analyzed using design-of-experiments (DoE) frameworks to identify critical variables .
Q. What strategies resolve contradictions between computational predictions and experimental data in this compound’s stereochemical assignments?
Discrepancies may arise from inadequate conformational sampling in simulations. Researchers should:
Q. How can interdisciplinary approaches (e.g., synthetic biology vs. organic synthesis) address challenges in this compound’s functionalization for bioactivity studies?
Synthetic biology offers enzymatic tools for late-stage modifications (e.g., cytochrome P450-mediated oxidation), while traditional synthesis enables precise control over substituent placement. Researchers must:
- Design hybrid workflows (e.g., chemoenzymatic catalysis).
- Use metabolomic profiling to compare bioactivity of synthetic vs. naturally derived analogs .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing variability in this compound’s biological assay data?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and multivariate analysis (PCA, PLS-DA) to identify confounding variables. Ensure transparency by reporting effect sizes, confidence intervals, and raw datasets .
Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?
Adopt the NIH guidelines for preclinical research:
- Document catalyst batch numbers, solvent purification methods, and reaction monitoring protocols.
- Share raw spectral data and crystallographic CIF files as supplementary materials .
Methodological Frameworks
What criteria (e.g., FINER, PICO) should guide the formulation of this compound-related research questions?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Q. How can qualitative methods (e.g., focus groups) enhance understanding of this compound’s ecological roles in marine systems?
Pair field observations (e.g., coral reef sampling) with stakeholder interviews to contextualize bioactivity data. Develop a coding framework to analyze thematic patterns in qualitative responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
